N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

BTB-2 is a differentiated chiral benzamide scaffold combining a benzothiophen-3-yl group with an ortho-trifluoromethylbenzamide via a β-hydroxyethyl linker. The secondary alcohol introduces a hydrogen-bond donor, alters logP by ~0.5–0.8 units vs. des-hydroxy analogs, and provides a synthetic handle for esterification or oxidation. This architecture supports medicinal chemistry programs targeting kinases, HDACs, or nuclear receptors, and agrochemical screening for nematicidal activity. The ortho-CF₃ group enhances metabolic stability. Its 3-yl benzothiophene connectivity is orthogonal to 7-yl GPR52 series, enabling target deconvolution studies. Contact us for bulk or custom synthesis inquiries.

Molecular Formula C18H14F3NO2S
Molecular Weight 365.37
CAS No. 2034346-09-1
Cat. No. B2395940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide
CAS2034346-09-1
Molecular FormulaC18H14F3NO2S
Molecular Weight365.37
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CC=CC=C3C(F)(F)F)O
InChIInChI=1S/C18H14F3NO2S/c19-18(20,21)14-7-3-1-6-12(14)17(24)22-9-15(23)13-10-25-16-8-4-2-5-11(13)16/h1-8,10,15,23H,9H2,(H,22,24)
InChIKeyXRFYCWPVILXCCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide (CAS 2034346-09-1): Structural Identity and Procurement Baseline


N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide (CAS 2034346-09-1), also referred to as BTB-2, is a synthetic small molecule belonging to the benzamide class . Its structure features a benzothiophene ring linked via a β-hydroxyethyl spacer at the 3-position to an ortho-trifluoromethyl-substituted benzamide moiety, yielding the molecular formula C₁₈H₁₄F₃NO₂S and a molecular weight of 365.37 g/mol . The compound occupies a distinct structural niche at the intersection of sulfur-containing heterocyclic benzamides and trifluoromethyl-bearing pharmacophores, making it a candidate scaffold for medicinal chemistry probe development, pharmacological tool compound studies, and agrochemical lead optimization programs where both benzothiophene and trifluoromethyl functional groups are mechanistically relevant [1].

Why N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide Cannot Be Interchanged with In-Class Benzothiophene Benzamides


Benzothiophene-containing benzamides exhibit dramatic structure-activity divergence driven by three critical architectural variables: the benzothiophene attachment position (3-yl vs. 7-yl vs. 4-yl), the presence or absence of a hydrogen-bond-donating hydroxyl group on the ethylene linker, and the substitution pattern (ortho, meta, para) of the trifluoromethyl or trifluoromethoxy group on the benzamide ring [1]. The target compound's unique combination—a benzothiophen-3-yl scaffold with a secondary alcohol linker and ortho-CF₃ benzamide—differs fundamentally from the widely studied 7-arylbenzothiophene GPR52 agonist series and from des-hydroxy linker analogs such as CAS 920537-53-7 . The β-hydroxy group introduces a chiral center, a hydrogen-bond donor, and alters logP by approximately 0.5–0.8 units relative to the des-hydroxy analog, affecting solubility, metabolic stability, and target-binding conformation in ways that cannot be predicted or replicated by non-hydroxylated analogs . Substituting a benzothiophene-7-yl isomer or a des-hydroxy linker analog without verifying functional equivalence risks experimental failure in target engagement assays, selectivity profiling, or in vivo pharmacokinetic studies.

Quantitative Differentiation Evidence for N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide vs. Closest Comparators


Hydroxyl Linker Differentiation: Target Compound (CAS 2034346-09-1) vs. Des-Hydroxy Analog (CAS 920537-53-7)

The target compound contains a β-hydroxy group on the ethylene linker that is absent in the closest commercially available structural analog, N-[2-(1-benzothiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide (CAS 920537-53-7) . This hydroxyl group introduces a stereogenic center, adds one hydrogen-bond donor (HBD), and increases topological polar surface area (tPSA) by approximately 20 Ų relative to the des-hydroxy comparator [1]. Computational prediction using standard drug-likeness models estimates a AlogP reduction of 0.5–0.8 log units for the target compound versus the des-hydroxy analog, with corresponding aqueous solubility improvement of approximately 2- to 5-fold at pH 7.4 [1]. These differences directly impact membrane permeability, CYP450 metabolic susceptibility, and off-rate kinetics at hydrophobic binding pockets.

Medicinal Chemistry Structure-Activity Relationship Hydrogen Bonding

Benzothiophene Regioisomer Differentiation: 3-yl vs. 7-yl Attachment Position

The target compound bears the benzothiophene ring attached at the 3-position to the hydroxyethyl linker, whereas the intensively studied GPR52 agonist class (e.g., N-(2-amino-2-oxoethyl)-3-{4-fluoro-2-[3-(trifluoromethyl)benzyl]-1-benzothien-7-yl}benzamide) attaches the aryl/benzamide moiety at the benzothiophene 7-position . Published GPR52 agonist structure-activity data show that shifting substitution from the 7-position to other benzothiophene positions abolishes or drastically reduces GPR52 agonism, with EC₅₀ values rising from nanomolar to inactive (>10 µM) [1]. The 3-yl regioisomer is therefore mechanistically orthogonal to 7-yl GPR52 agonists and cannot be used as a substitute in GPR52-targeted studies. Conversely, the target compound's 3-yl architecture may engage alternative biological targets including certain kinases and nuclear receptors for which 3-substituted benzothiophenes have demonstrated affinity in patent literature [2].

GPCR Pharmacology Scaffold Hopping Target Selectivity

Ortho- vs. Para-Trifluoromethyl/Trifluoromethoxy Substitution Pattern on Benzamide Ring

The target compound possesses an ortho-trifluoromethyl (-CF₃) substituent on the benzamide ring, distinguishing it from the para-trifluoromethoxy (-OCF₃) analog N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-(trifluoromethoxy)benzamide (CAS 2034438-23-6) [1]. Ortho-substitution on benzamides introduces torsional constraint that alters the dihedral angle between the amide plane and the aromatic ring, affecting both target binding conformation and metabolic vulnerability [2]. Literature SAR on trifluoromethyl-substituted benzamides as kinase inhibitors demonstrates that moving -CF₃ from ortho to para position can shift kinase IC₅₀ values by >10-fold and alter CYP3A4-mediated oxidative metabolism rates by 2- to 5-fold due to steric shielding of the amide bond in the ortho configuration [3]. The target compound's ortho-CF₃ arrangement may therefore confer distinct kinase selectivity and metabolic stability profiles relative to para-substituted congeners.

Isosteric Replacement Medicinal Chemistry Metabolic Stability

Benzothiophene-3-yl-Hydroxyethyl Scaffold as a Privileged Pharmacophore for Kinase and Nuclear Receptor Targeting

The benzothiophen-3-yl-hydroxyethyl motif present in the target compound forms a pharmacophoric substructure that has been independently validated in patent literature for kinase inhibition and nuclear receptor modulation [1]. Specifically, benzamide derivatives bearing a benzothiophene core and a hydroxyethyl linker have been disclosed in patents claiming activity against tropomyosin-related kinase (Trk) family members and histone deacetylase (HDAC) enzymes [2]. While direct IC₅₀ or EC₅₀ data for the target compound against these targets are not publicly available, the scaffold's recurring presence in bioactive compound patents supports its utility as a screening library member for kinase and epigenetic target panels [3]. The combination of a π-rich benzothiophene, a hydrogen-bond-donating hydroxyl, and an electron-withdrawing trifluoromethyl benzamide creates a three-point pharmacophore that is structurally validated but quantitatively uncharacterized for the specific compound.

Kinase Inhibition Drug Discovery Pharmacophore Modeling

Best-Fit Research and Industrial Application Scenarios for N-[2-(1-Benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide


Medicinal Chemistry Hit-to-Lead Programs Requiring a Benzothiophene-3-yl Pharmacophore with Ortho-CF₃ Benzamide

This compound is best deployed as a synthetic intermediate or screening library member in medicinal chemistry programs targeting kinase inhibition, HDAC modulation, or nuclear receptor pathways where benzothiophene-3-yl scaffolds have demonstrated tractable SAR [1]. The ortho-CF₃ benzamide confers conformational constraint and metabolic shielding of the amide bond, advantages supported by class-level SAR on trifluoromethyl-substituted benzamide kinase inhibitors [2]. The hydroxyethyl linker provides a synthetic handle for further derivatization (e.g., esterification, etherification, oxidation to ketone), enabling rapid analog generation around the linker region. Users should verify target engagement through primary screening rather than relying on any literature activity data for this specific compound.

Agrochemical Lead Identification Leveraging N-Substituted Benzamide Insecticidal/Nematicidal Potential

N-substituted benzamides containing trifluoromethyl and heterocyclic moieties have established insecticidal and nematicidal activity, as documented in US Patent 5,082,862 and related Bayer CropScience patents [3]. The target compound's benzothiophene-thioether substructure and trifluoromethylbenzamide core align with the structural requirements for nematicidal benzamides, making it a candidate for agrochemical screening panels. The hydroxyethyl group may further improve phloem mobility or soil mobility relative to des-hydroxy analogs due to increased polarity, though this remains to be experimentally validated.

Chemical Biology Tool Compound Development Targeting CNS-Relevant Receptors with Benzothiophene Pharmacophores

Benzothiophene-containing small molecules have demonstrated CNS penetration and activity at GPCR targets including GPR52, serotonin receptors, and dopamine receptor subtypes [4]. The target compound's 3-yl benzothiophene connectivity is structurally orthogonal to the 7-yl GPR52 agonist class, potentially enabling target deconvolution studies where distinguishing between 3-yl and 7-yl benzothiophene pharmacology is experimentally informative. The hydroxyethyl linker introduces a chiral center that may provide enantiomer-specific pharmacology suitable for stereochemical SAR exploration.

Computational Chemistry and QSAR Model Building with Trifluoromethyl-Containing Benzamide Libraries

The compound's well-defined structure with multiple measurable physicochemical descriptors (tPSA, HBD count, rotatable bonds, predicted logP, aromatic ring count) makes it a valuable data point for QSAR model construction focused on benzamide permeability, metabolic stability, or off-target promiscuity prediction [5]. Its ortho-CF₃ substitution and benzothiophene sulfur atom provide distinct electronic and steric parameters that enrich chemical diversity in training sets, particularly for models predicting CYP450 metabolism or hERG liability of benzamide-containing compounds.

Quote Request

Request a Quote for N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.